REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])[CH:8]=O)([CH3:4])([CH3:3])[CH3:2].[S:18]1[CH2:24][C:22](=[O:23])[NH:21][C:19]1=[S:20].C(O)C.O>C(O)(=O)C>[CH3:4][C:1]([C:5]1[CH:6]=[C:7]([CH:8]=[C:24]2[S:18][C:19](=[S:20])[NH:21][C:22]2=[O:23])[CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])([CH3:2])[CH3:3]
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Name
|
|
Quantity
|
117.2 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
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Name
|
|
Quantity
|
66.6 g
|
Type
|
reactant
|
Smiles
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S1C(=S)NC(=O)C1
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Name
|
fused sodium acetate
|
Quantity
|
143.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
ice
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Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2500 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After heating for 23 hours
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Duration
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23 h
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was cooled
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Type
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STIRRING
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Details
|
after stirring for 30 minutes
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Duration
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30 min
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Type
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FILTRATION
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Details
|
the resulting precipitate was recovered by filtration
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Type
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FILTRATION
|
Details
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filtered
|
Type
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DISSOLUTION
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Details
|
The precipitate was then dissolved in 3 liters of ethanol
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Type
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TEMPERATURE
|
Details
|
heated
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Type
|
ADDITION
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Details
|
water was added until the solution
|
Type
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FILTRATION
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Details
|
99.6 g of the desired title product were recovered by filtration, m.p. approximately 260° C.
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=C1C(NC(S1)=S)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |